4,7-二甲基四氢-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

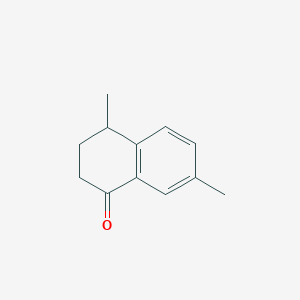

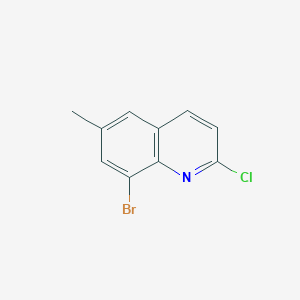

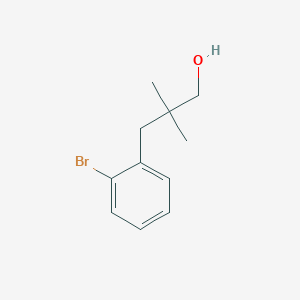

4,7-Dimethyltetral-1-one, also known as 4,7-Dimethyl-1-tetralone, is a chemical compound with the molecular formula C12H14O . Its molecular weight is 174.2390 .

Molecular Structure Analysis

The molecular structure of 4,7-Dimethyltetral-1-one consists of 12 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for this compound is SQESYXTWWGWCFK-UHFFFAOYSA-N .科学研究应用

配位化学

4,7-二甲基四氢-1-酮衍生物已在配位化学中得到探索。萨拉斯等人(1999 年)讨论了 1,2,4-三唑并-[1,5-a]嘧啶衍生物的配位化学,重点介绍了它们在结合金属离子方面的广泛多功能性。这些配体主要通过环内氮原子配位,并可以通过双齿结合形成二聚体和聚合物结构,在某些情况下观察到 N1-O7 螯合结合模式 (Salas, Romero, Sánchez, & Quirós, 1999)。

有机金属化学

在有机金属化学领域,刘等人(2018 年)研究了二甲基锡官能化的稀土掺杂碲钨酸盐。他们探索了包括 Sn(CH3)2Cl2 在内的各种化合物在酸性水溶液中的组装反应,从而产生了一系列具有独特结构特征的二甲基锡官能化稀土化合物 (Liu, Jin, Chen, & Zhao, 2018)。

催化应用

二甲基四氢-1-酮衍生物也因其催化潜力而受到研究。Romakh 等人(2007 年)合成了 1,4,7-三氮杂环壬烷衍生的化合物,并研究了它们在烯烃、烷烃和醇的氧化中的催化效果,突出了它们在工业和合成化学应用中的潜力 (Romakh, Therrien, Süss-Fink, & Shul’pin, 2007)。

合成与表征

Espinosa 等人(2017 年)探索了 4,7-二甲基-2H-色满-2-酮及其硫类似物的合成和表征。他们提供了对这些化合物分子结构、振动性质和紫外-可见光谱的详细见解,有助于更深入地了解它们的化学性质 (Espinosa, Saeed, Mahmood, Echeverría, Piro, & Erben, 2017)。

分子结构研究

帕特尔和欣戈拉尼(1993 年)对噬菌体 T7 DNA 引物酶/解旋酶蛋白分子结构的研究证明了二甲基亚琥珀酰亚胺(一种与 4,7-二甲基四氢-1-酮相关的化合物)在蛋白质交联研究中的应用。这项研究有助于我们了解这些蛋白质的寡聚体结构 (Patel & Hingorani, 1993)。

光物理研究

Slama-Schwok 等人(1989 年)研究了二甲基二氮杂菲咯啉双阳离子与核酸的相互作用,提出了另一个应用领域。他们发现这种化合物是富含 A 和/或 T 的多核苷酸的潜在选择性荧光探针,为遗传学和分子生物学研究开辟了道路 (Slama-Schwok, Jaźwiński, Béré, Montenay-Garestier, Rougée, Hélène, & Lehn, 1989)。

荧光化学传感器

杨等人(2015 年)开发了一种查耳酮衍生物,其中包括二甲基氨基官能团,作为在铁(III)离子存在下氰化物阴离子的荧光化学传感器。这项研究突出了此类化合物在环境和生物系统中的实用性 (Yang, Cheng, Xu, Shao, Zhou, Xie, & Li, 2015)。

属性

| { "Design of the Synthesis Pathway": "The synthesis of 4,7-Dimethyltetral-1-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-1,3-butadiene", "methyl vinyl ketone", "magnesium", "iodine", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "water" ], "Reaction": [ "Step 1: The reaction of 2-methyl-1,3-butadiene with methyl vinyl ketone in the presence of magnesium and iodine as a catalyst yields 4-methyl-2-(3-oxobutyl)cyclohex-2-enone.", "Step 2: The intermediate compound from step 1 is then reduced using sodium borohydride in acetic acid to form 4-methyl-2-(3-hydroxybutyl)cyclohex-2-enone.", "Step 3: The hydroxyl group in the intermediate compound from step 2 is acetylated using acetic anhydride in the presence of sulfuric acid to form 4-methyl-2-(3-acetoxybutyl)cyclohex-2-enone.", "Step 4: The intermediate compound from step 3 is then treated with sodium hydroxide to hydrolyze the acetoxy group and form 4-methyl-2-(3-hydroxybutyl)cyclohex-2-enone.", "Step 5: The intermediate compound from step 4 is then subjected to a dehydration reaction using hydrochloric acid and sodium sulfate to form 4,7-Dimethyltetral-1-one.", "Step 6: The final product is purified by recrystallization from water." ] } | |

CAS 编号 |

155748-76-8 |

分子式 |

C12H14O |

分子量 |

174.24 g/mol |

IUPAC 名称 |

(4S)-4,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C12H14O/c1-8-3-5-10-9(2)4-6-12(13)11(10)7-8/h3,5,7,9H,4,6H2,1-2H3/t9-/m0/s1 |

InChI 键 |

SQESYXTWWGWCFK-VIFPVBQESA-N |

手性 SMILES |

C[C@H]1CCC(=O)C2=C1C=CC(=C2)C |

SMILES |

CC1CCC(=O)C2=C1C=CC(=C2)C |

规范 SMILES |

CC1CCC(=O)C2=C1C=CC(=C2)C |

溶解度 |

53.04 mg/L @ 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)formamido]-3-methylpentanoic acid](/img/structure/B3433108.png)

![Methyl 2-[3,4-bis(phenylmethoxy)phenyl]acetate](/img/structure/B3433149.png)

![2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]](/img/structure/B3433172.png)